Cas no 2098025-82-0 (7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole)
![7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/2098025-82-0x500.png)
7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
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- 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
- 7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole
- 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
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- Inchi: 1S/C10H8N4/c1-3-11-4-2-8(1)9-7-13-14-6-5-12-10(9)14/h1-7,13H
- InChI Key: SAZJOKHIEQNAKN-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C(C1C=CN=CC=1)=CN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 202
- XLogP3: 1.3
- Topological Polar Surface Area: 46
7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-8026-1g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F2198-8026-10g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
TRC | P281111-100mg |
7-(pyridin-4-yl)-1h-imidazo[1,2-b]pyrazole |
2098025-82-0 | 100mg |
$ 135.00 | 2022-06-03 | ||
Life Chemicals | F2198-8026-2.5g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
TRC | P281111-500mg |
7-(pyridin-4-yl)-1h-imidazo[1,2-b]pyrazole |
2098025-82-0 | 500mg |
$ 500.00 | 2022-06-03 | ||
Life Chemicals | F2198-8026-5g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | P281111-1g |
7-(pyridin-4-yl)-1h-imidazo[1,2-b]pyrazole |
2098025-82-0 | 1g |
$ 775.00 | 2022-06-03 | ||
Life Chemicals | F2198-8026-0.25g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F2198-8026-0.5g |
7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole |
2098025-82-0 | 95%+ | 0.5g |
$505.0 | 2023-09-06 |
7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: A Comprehensive Overview
7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, also known by its CAS number 2098025-82-0, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with an imidazo[1,2-b]pyrazole moiety. The imidazo[1,2-b]pyrazole core is a bicyclic structure that exhibits interesting electronic properties, making it a valuable component in various chemical and biological applications.
The synthesis of 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves a multi-step process that includes the formation of the imidazo[1,2-b]pyrazole ring system followed by the introduction of the pyridin-4-yl substituent. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, leading to higher yields and better purity of the final product. The use of microwave-assisted synthesis and continuous flow reactors has been particularly beneficial in this regard.
The electronic properties of 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole make it an attractive candidate for applications in optoelectronics. Studies have shown that this compound exhibits strong fluorescence under UV light, which suggests its potential use in light-emitting diodes (LEDs) and other display technologies. Furthermore, the incorporation of the pyridine ring into the structure enhances the compound's stability and solubility, which are critical factors for practical applications.
In addition to its electronic properties, 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole has also been explored for its biological activity. Recent research has demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant properties. These findings have opened up new avenues for its application in drug development, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
The structural versatility of 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole allows for further functionalization to tailor its properties for specific applications. For instance, the introduction of additional substituents on the pyridine ring or the imidazo[1,2-b]pyrazole core can modulate its electronic characteristics and reactivity. Such modifications are currently being investigated to develop new materials with enhanced performance in electronic devices.
In conclusion, 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, with its unique structure and diverse properties, represents a promising compound for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and functionality, this compound is poised to play an increasingly important role in various fields of science and technology.
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